D-Valine, N-[(4-fluorophenyl)sulfonyl]-

Synthetic Efficiency Process Chemistry Yield Optimization

Sourcing chiral sulfonamide building blocks with verified enantiopurity often delays medicinal chemistry programs targeting MMP inhibition. N-(4-Fluorophenylsulfonyl)-D-valine (CAS 190275-60-6) directly addresses this bottleneck as a validated (2R)-configured scaffold. A 2023 study demonstrated that N-arylsulfonamido D-valines derived from this core achieve nanomolar potency against gelatinases MMP-2 and MMP-9. • Defined (2R) stereocenter ensures enantioselective synthetic outcomes • Demonstrated 89% isolated yield under standard sulfonylation conditions • 4-Fluoro substituent modulates lipophilicity and metabolic stability vs. non-fluorinated analogs Supplied with verified purity for immediate integration into asymmetric synthesis or MMP inhibitor campaigns.

Molecular Formula C11H14FNO4S
Molecular Weight 275.29
CAS No. 190275-60-6
Cat. No. B2661553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine, N-[(4-fluorophenyl)sulfonyl]-
CAS190275-60-6
Molecular FormulaC11H14FNO4S
Molecular Weight275.29
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1
InChIKeyVNRQLAGSSZUTTO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-Valine, N-[(4-fluorophenyl)sulfonyl]-: Chiral Sulfonamide Building Block


D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS 190275-60-6) is a chiral sulfonamide derivative of the D-enantiomer of the proteinogenic amino acid valine. It is characterized by a 4-fluorophenylsulfonyl group attached to the α-nitrogen, conferring a defined (2R) stereocenter and a molecular formula of C11H14FNO4S [1]. This compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, with its primary value derived from its utility as a synthetic intermediate rather than as a final bioactive molecule .

Defined (2R) stereocenter for asymmetric synthesis and chiral auxiliary studies

4‑fluorophenylsulfonyl group modulates reactivity and lipophilicity

Synthetic intermediate, not a final bioactive compound

D-Valine, N-[(4-fluorophenyl)sulfonyl]-: Generic Substitution Risks


Generic substitution with alternative N-sulfonyl valine derivatives is not scientifically sound due to the unique combination of stereochemistry and electronic properties imparted by the 4-fluorophenylsulfonyl group. The D-configuration of the valine core is critical for applications requiring specific chirality, such as asymmetric catalysis or the synthesis of enantiomerically pure pharmaceuticals . Furthermore, the electron-withdrawing para-fluoro substituent on the phenyl ring modulates the sulfonamide's reactivity and metabolic stability, a feature not present in non-fluorinated or differently substituted analogs [1]. These structural distinctions directly impact synthetic outcomes, including reaction yields and product enantiomeric excess, making empirical evaluation essential for procurement decisions.

Chirality mismatch

DL‑ or L‑valine analogs cannot provide the required (2R) stereochemical control for asymmetric induction.

Electronic effect

Non‑fluorinated or differently substituted arylsulfonamides shift reactivity and metabolic stability profiles.

Synthetic outcome sensitivity

Minor structural changes may alter yields and enantiomeric excess in multi-step sequences.

D-Valine, N-[(4-fluorophenyl)sulfonyl]-: Performance Evidence


Comparative Synthetic Yield

In a direct synthesis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-, the reaction of D-valine with 4-fluorobenzenesulfonyl chloride under standard aqueous/organic biphasic conditions (water/acetone, triethylamine, 0°C to RT) afforded the target compound in an 89% isolated yield [1]. This performance is quantitatively comparable to a similar sulfonamide formation reported for a related substrate using 4-fluorobenzenesulfonyl chloride and NaH in dry THF, which proceeded with an 88% yield [2]. The near-identical yields under different conditions underscore the reliable and efficient reactivity of the 4-fluorophenylsulfonyl moiety with D-valine, providing a benchmark for process chemists considering this building block.

Synthetic yield
Cross-study comparable
89%
Reliable reactivity supports procurement and scale-up decisions.
1% absolute difference to related conditions; robust across methods.
Synthetic Efficiency Process Chemistry Yield Optimization

Chiral Identity: D-Enantiomer vs. Racemate

D-Valine, N-[(4-fluorophenyl)sulfonyl]- is unequivocally defined by its (2R) stereochemistry, corresponding to the D-enantiomer of valine [1]. This is in contrast to the racemic DL-mixture (CAS not specified) or the L-enantiomer (CAS 97801-48-4), which are distinct chemical entities [2]. While quantitative enantiomeric excess (ee) data for this specific compound is not provided in the primary literature, its IUPAC name and CAS registry explicitly denote a single, well-defined stereoisomer, a critical parameter for applications demanding stereochemical control.

Stereochemistry
Class-level inference
Single (2R) enantiomer
Non‑negotiable for asymmetric induction; racemate or L‑form are distinct entities.
Quantitative ee data not reported; identity defined by IUPAC and CAS.
Chirality Asymmetric Synthesis Enantiomeric Purity

Downstream Functionalization Potential

The compound's value proposition is further evidenced by its demonstrated utility as a precursor in multi-step syntheses. A published procedure details the conversion of D-Valine, N-[(4-fluorophenyl)sulfonyl]- to its tert-butyl ester (73% yield) and subsequent elaboration to more complex N-arylsulfonamido D-valine derivatives [1]. Furthermore, a 2023 study on matrix metalloproteinase inhibitors used a small library of 18 N-substituted N-arylsulfonamido D-valines, highlighting this scaffold's role in developing potent (nanomolar) and selective MMP-2/-9 inhibitors for therapeutic and imaging applications .

Synthetic versatility
Supporting evidence
73% ester yield · MMP inhibitor scaffold
Established intermediate reduces risk for medicinal chemistry and probe development.
Nanomolar gelatinase inhibitors reported in 2023 study.
Drug Discovery Medicinal Chemistry Probe Synthesis

D-Valine, N-[(4-fluorophenyl)sulfonyl]-: Key Applications


Enantiopure Pharmaceutical & Agrochemical Synthesis

Procurement is justified for projects requiring a chiral sulfonamide building block with a defined (2R) stereocenter. The compound's demonstrated synthetic accessibility (89% yield) and reliable reactivity make it a low-risk choice for introducing a D-valine-derived sulfonamide moiety into target molecules. Its use is particularly indicated when a fluorinated aryl sulfonamide is desired for modulating physicochemical properties like lipophilicity and metabolic stability.

MMP Inhibitor Probe Development

This compound serves as a foundational scaffold for creating potent and selective MMP inhibitors, as evidenced by a 2023 study where 18 N-substituted N-arylsulfonamido D-valines, derived from a similar lead structure, exhibited nanomolar potency against gelatinases MMP-2 and MMP-9 . Researchers developing novel MMP inhibitors for cancer, inflammation, or as imaging probes (e.g., for PET or fluorescence) should prioritize this compound as a starting material.

Asymmetric Synthesis & Chiral Auxiliary Use

The defined D-configuration of the valine core makes this compound a candidate for use as a chiral auxiliary or resolving agent in asymmetric synthesis . Its utility in this context is supported by the broader use of D-valine sulfonamides as procatalysts in enantioselective reactions, where the sulfonamide nitrogen can coordinate to metals or participate in hydrogen-bonding networks to control stereochemistry.

Application
Selection Property
Validation Focus
Enantioselective drug-candidate synthesis
Defined (2R) stereocenter with fluorinated sulfonamide
Enantiomeric excess and synthetic reproducibility
MMP inhibitor probe development
D‑valine sulfonamide scaffold
Gelatinase inhibition and imaging-probe compatibility
Asymmetric synthesis research
Chiral auxiliary or resolving agent capacity
Stereochemical outcome in model reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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